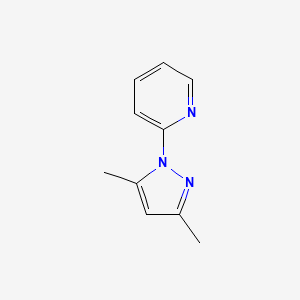

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Description

General Overview of N-Donor Ligand Architectures in Contemporary Chemistry

In contemporary chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. Among the most successful and widely utilized classes of ligands are those containing nitrogen donor atoms, known as N-donor ligands. alfa-chemistry.com These ligands provide a nitrogen atom with a lone pair of electrons, which acts as the electron donor and a good coordination site. alfa-chemistry.comalfachemic.com The vast diversity in their structure and properties has made them a focal point of research, leading to widespread applications in industrial catalysis, materials science, and life sciences. alfa-chemistry.commdpi.com

N-donor ligands can be categorized in several ways. Based on the number of coordination sites, they are classified as monodentate (one binding site), bidentate (two binding sites), tridentate (three binding sites), or polydentate (multiple binding sites). alfa-chemistry.comalfachemic.com Structurally, they encompass a wide range of chemical groups, including amines, imines, amides, and N-heterocycles like pyridine (B92270) and pyrazole (B372694). alfa-chemistry.commdpi.comresearchgate.net The coordination chemistry of metal complexes with N-bases exhibits high variability, which is dependent on the nature of the central metal atom and the basicity, number, and arrangement of the N-donor ligands. mdpi.com This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for their function in various applications, from creating luminescent materials to catalyzing complex organic reactions. alfachemic.comchemistryviews.org

Significance of Pyrazole-Pyridine Ligand Frameworks in Coordination Chemistry and Materials Science

Within the broad family of N-donor ligands, frameworks combining pyrazole and pyridine rings have emerged as particularly significant in coordination chemistry and materials science. researchgate.netmdpi.com (1H-Pyrazolyl)pyridines are considered analogues of 2,2'-bipyridine (B1663995) ligands, a benchmark in coordination chemistry, but they offer distinct advantages such as ready availability and ease of synthesis. researchgate.net Pyrazole itself is an aromatic five-membered N-heterocycle with an amphiprotic character, meaning it has both a Brønsted acidic NH group and a Schiff-base nitrogen atom. nih.gov This feature allows for deprotonation to form pyrazolate anions that can bridge multiple metal centers, leading to di- or polynuclear complexes. researchgate.netnih.gov

The combination of the pyrazole and pyridine moieties into a single framework creates a versatile chelating ligand. The structure of the pyrazolylpyridine ligand plays a crucial role in determining the photophysical and chemical properties of the metal complex it forms. researchgate.net This tunability is exploited in the design of functional materials. For instance, copper(I) complexes with pyrazolylpyridine ligands can exhibit nearly quantitative luminescence quantum yields, making them promising for applications in organic light-emitting diodes (OLEDs). researchgate.net Furthermore, these ligands are instrumental in the construction of metal-organic frameworks (MOFs), which are materials known for their porosity and potential applications in gas storage and catalysis. rsc.orgrsc.org The ability of these ligands to form stable complexes with a variety of transition metals, including cobalt, nickel, copper, and zinc, underscores their importance in developing new catalysts and materials with tailored properties. researchgate.netmdpi.com

The 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Scaffold: A Versatile Ligand Precursor

The compound this compound, often abbreviated as dmpzpy, is a prominent example of the pyrazole-pyridine ligand class. Its structure consists of a pyridine ring substituted at the 2-position by a 3,5-dimethylpyrazole (B48361) group. This specific scaffold has garnered considerable attention in coordination chemistry because of its capacity to form stable complexes with various transition metals.

The synthesis of this compound typically involves a condensation reaction, for example, between 2-hydrazinopyridine (B147025) derivatives and acetylacetone (B45752). The resulting molecule acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrazole ring. The methyl groups at the 3 and 5 positions of the pyrazole ring provide steric bulk, which can influence the coordination geometry and reactivity of the resulting metal complex. This versatile ligand precursor has been used to create a range of coordination compounds with interesting structural and electronic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(3,5-dimethylpyrazol-1-yl)pyridine | nih.gov |

| Molecular Formula | C₁₀H₁₁N₃ | nih.gov |

| Molecular Weight | 173.21 g/mol | nih.gov |

| Monoisotopic Mass | 173.09530 Da | uni.lu |

| CAS Number | 21018-71-3 | nih.gov |

| Appearance | White powder | mdpi.com |

| Melting Point | 83-85 °C | mdpi.com |

| XLogP3 | 2.1 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation (if any) |

|---|---|

| This compound | dmpzpy |

| 2,2'-bipyridine | |

| 2-hydrazinopyridine | |

| Acetylacetone | |

| Copper(I) | |

| Cobalt(II) | |

| Nickel(II) | |

| Zinc(II) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJACDPPPOAZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350338 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21018-71-3 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 3,5 Dimethyl 1h Pyrazol 1 Yl Pyridine and Its Derivatives

Strategies for Constructing the 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Nucleus

The construction of the this compound core can be achieved through several synthetic pathways, each offering distinct advantages in terms of efficiency, versatility, and access to a variety of analogs. These methods primarily involve the formation of the pyrazole (B372694) ring onto a pre-existing pyridine (B92270) moiety or, less commonly, the construction of the pyridine ring from a pyrazole-containing precursor.

Direct Synthetic Routes via Cyclization and Condensation Reactions

The most prevalent and straightforward method for synthesizing this compound involves the condensation reaction between a hydrazine (B178648) derivative of pyridine and a 1,3-dicarbonyl compound. Specifically, the reaction of 2-hydrazinopyridine (B147025) with acetylacetone (B45752) (2,4-pentanedione) is a widely employed route. This reaction proceeds via a cyclization-condensation mechanism, where the hydrazine nitrogen atoms react with the two carbonyl groups of the diketone to form the five-membered pyrazole ring.

This classical approach is often carried out in a suitable solvent such as ethanol (B145695) or methanol (B129727), and can be catalyzed by a small amount of acid. The reaction is generally efficient, providing good yields of the desired product. An analogous reaction involves the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, where 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine is reacted with acetylacetone in methanol with a glacial acetic acid catalyst, yielding the product in 71% yield. publish.csiro.au This highlights the versatility of this condensation reaction for creating a variety of pyrazolyl-substituted heterocyclic systems.

| Reactants | Product | Yield (%) | Reference |

| 2-Hydrazinopyridine, Acetylacetone | This compound | Not specified | General Method |

| 1-(Thiazolo[4,5-b]pyridin-2-yl)hydrazine, Acetylacetone | 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine | 71 | publish.csiro.au |

Multi-component Approaches for Pyrazolylpyridine Synthesis

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step, enhancing efficiency and reducing waste. While direct multi-component synthesis of this compound itself is not extensively reported, related pyrazolopyridine systems can be constructed using such approaches. These reactions typically involve the in-situ formation of intermediates that then cyclize to form the desired heterocyclic core.

For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been developed for the synthesis of 1-H-pyrazole derivatives. researchgate.net By extension, the use of a pyridine-containing enaminone or a related substrate could potentially lead to the formation of pyrazolylpyridines in a one-pot fashion. Another example is the four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate (B1144303) under ultrasound irradiation to produce pyridin-2(1H)-one derivatives, demonstrating the potential of MCRs in constructing pyridine-based heterocycles. nih.gov

Although not a direct synthesis of the title compound, the one-pot synthesis of 2,5-di(2-pyridyl)pyrroles through the condensation of a 2-pyridylcarboxaldehyde, an α-methylene ketone, and ammonium (B1175870) acetate (B1210297) showcases the utility of MCRs in creating complex polypyridyl ligands. nih.gov These examples underscore the potential for developing novel multi-component strategies for the direct and efficient synthesis of this compound and its derivatives.

Synthesis of Functionalized this compound Analogs

The synthesis of functionalized analogs of this compound is crucial for tuning the properties of the resulting ligands and their metal complexes. Functional groups can be introduced either on the pyridine ring or the pyrazole ring.

One common strategy involves starting with a substituted 2-hydrazinopyridine. For example, using a 2-hydrazinopyridine with a substituent at the 3-, 4-, 5-, or 6-position of the pyridine ring in the condensation reaction with acetylacetone would yield the corresponding substituted this compound.

Alternatively, functionalization can be achieved by modifying the 1,3-diketone. While acetylacetone yields the 3,5-dimethylated pyrazole, using other diketones allows for the introduction of different substituents on the pyrazole ring. For example, the reaction of 2-hydrazinopyridine with 1-phenyl-1,3-butanedione would lead to 2-(3-methyl-5-phenyl-1H-pyrazol-1-yl)pyridine.

Furthermore, post-synthetic modification of the this compound scaffold can also be employed to introduce functional groups, although this is discussed in more detail in the following section.

Derivatization and Functionalization of the Pyrazolylpyridine Scaffold

Once the this compound nucleus is formed, it can be further modified to introduce additional functionalities. These modifications are primarily aimed at altering the coordination properties of the ligand, such as its denticity, and tuning its electronic and steric characteristics to influence the properties of the resulting metal complexes.

Introduction of Additional Chelating Arms

A key strategy for modifying the this compound scaffold is the introduction of additional chelating arms to increase the denticity of the ligand. This transforms the bidentate ligand into a tridentate, tetradentate, or even higher-denticity ligand, which can have a profound impact on the geometry and stability of the resulting metal complexes.

A common approach is to introduce another pyrazolyl group. For example, 2,6-bis(chloromethyl)pyridine (B1207206) can be reacted with pyrazole under phase transfer catalysis to synthesize bis(pyrazolyl)pyridine ligands. researchgate.net This strategy can be adapted to link two this compound units together through a central spacer.

Another method involves the synthesis of ligands like 5-bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine-1,10-phenanthroline (phen-pza). nih.gov In this case, two 2-(3,5-dimethyl-1-pyrazolyl)ethyl arms are attached to an amine, which is then linked to a phenanthroline unit, creating a polyfunctional ligand with multiple coordination sites. Similarly, the synthesis of 1,4-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine demonstrates the linking of two pyrazolyl units via a piperazine (B1678402) core. mdpi.com

| Ligand | Synthetic Strategy | Resulting Denticity | Reference |

| Bis(pyrazolylmethyl)pyridine | Reaction of 2,6-bis(chloromethyl)pyridine with pyrazole | Tetradentate | researchgate.net |

| 5-bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine-1,10-phenanthroline | Multi-step synthesis involving attachment of pyrazolylethyl arms to an amine-functionalized phenanthroline | Polyfunctional | nih.gov |

| 1,4-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine | Reaction of hydroxymethylpyrazole with piperazine | Tetradentate | mdpi.com |

Modifications for Tailoring Electronic and Steric Properties

Electronic Tuning: The introduction of electron-donating or electron-withdrawing groups on the pyridine ring can significantly alter the electron density at the nitrogen donor atoms. For example, placing an electron-withdrawing group like a nitro or cyano group on the pyridine ring will decrease the basicity of the pyridine nitrogen, affecting its coordination strength. Conversely, electron-donating groups like methyl or methoxy (B1213986) groups will increase the basicity. The electronic properties of 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands have been extensively studied, where modifications at the 4-position of the pyridine ring have been shown to influence the magnetic and optical properties of their metal complexes. nih.gov

Steric Tuning: The steric bulk of the ligand can be adjusted by introducing bulky substituents. The two methyl groups at the 3- and 5-positions of the pyrazole ring in the title compound already provide a certain degree of steric hindrance around the pyrazole nitrogen. This can be further modified by replacing the methyl groups with larger alkyl or aryl groups. On the pyridine ring, introducing substituents ortho to the nitrogen atom can significantly increase steric crowding, which can influence the coordination geometry and stability of metal complexes. For instance, in 2-(arylimino)pyridine-nickel catalysts, the steric hindrance from ortho-substituents on the N-aryl rings plays a crucial role in the catalytic activity. nih.gov

The strategic placement of functional groups can therefore be used to rationally design ligands with specific properties for applications in catalysis, materials science, and bioinorganic chemistry.

Synthesis of Bridging Ligands Incorporating the Dimethylpyrazolylpyridine Unit

The synthesis of bridging ligands that incorporate the this compound moiety is a significant area of focus in coordination chemistry. These multidentate ligands are designed to coordinate to two or more metal centers, facilitating the formation of polynuclear complexes with diverse structural topologies and potential applications in catalysis and materials science. Methodologies for creating these ligands typically involve linking two or more pyrazolyl-pyridine units through various spacer groups or by attaching additional coordinating pyrazole units to a central pyridine core.

A prevalent strategy involves the use of a central pyridine ring, typically substituted at the 2- and 6-positions, to link two (3,5-dimethylpyrazol-1-yl) units. One of the most common examples is the synthesis of 2,6-bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine. This is generally achieved through the alkylation of 3,5-dimethylpyrazole (B48361) with 2,6-bis(chloromethyl)pyridine. researchgate.netuj.ac.za This reaction provides a flexible tridentate ligand where the two pyrazolyl groups can coordinate to different metal centers or to the same metal in a pincer-like fashion. The coordination chemistry of such ligands with various metal ions, including zinc(II) and cadmium(II), has been extensively investigated. uj.ac.za

Another approach involves creating ligands where two pyrazolyl moieties are attached to a single carbon atom connected to the pyridine ring. For instance, the ligand 2-(bis(3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine has been synthesized and used to form complexes with metals like cobalt(II). nih.gov The synthesis of the ligand itself is a precursor step to the formation of the coordination complex. nih.gov

More complex, asymmetrical bridging ligands can also be synthesized. An example is the formation of borato-bridged ligands. The synthesis of a bis{(3,5-dimethylpyrazol-1-yl)dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borato} ligand has been reported. nih.gov This process involves the reaction of potassium tetrahydroborate with a stoichiometric mixture of 3,5-dimethylpyrazole and 2-(1H-pyrazol-3-yl)pyridine in a refluxing solvent like toluene. nih.gov The resulting ligand incorporates both a dimethylpyrazolyl group and a pyridinyl-pyrazole group, bridged by a dihydroboron center, creating a sophisticated tridentate chelating system. nih.gov

Furthermore, broader strategies for synthesizing bis(pyrazol-1-yl)pyridine ligands utilize nucleophilic aromatic substitution (SNAr) reactions. The use of highly reactive starting materials like pentafluoropyridine (B1199360) allows for the sequential or one-pot substitution of fluorine atoms with pyrazolyl units under relatively mild conditions, often using carbonate bases. researchgate.net This method offers a versatile route to 2,6-bis(pyrazol-1-yl)pyridine scaffolds, which can be further functionalized.

The table below summarizes various synthetic strategies for bridging ligands that feature the dimethylpyrazolylpyridine unit or analogous structures, highlighting the precursors and the general type of ligand formed.

| Ligand Name | Precursor 1 | Precursor 2 | Linker/Core | Ligand Type |

| 2,6-bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine | 3,5-dimethylpyrazole | 2,6-bis(chloromethyl)pyridine | Pyridyl-dimethylene | Symmetrical, Bridging |

| 2-(bis(3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine | 3,5-dimethylpyrazole | 2-picolyl chloride (or similar) followed by further reaction | Pyridyl-methine | Symmetrical, Pincer |

| bis{(3,5-dimethylpyrazol-1-yl)dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borato}iron(II) | 3,5-dimethylpyrazole | 2-(1H-pyrazol-3-yl)pyridine | Dihydroborato | Asymmetrical, Bridging |

| 2,6-bis(pyrazol-1-yl)pyridine derivatives | Pyrazole derivatives | Pentafluoropyridine | Pyridine | Symmetrical, Bridging |

Coordination Chemistry and Metal Complexation of 2 3,5 Dimethyl 1h Pyrazol 1 Yl Pyridine Ligands

Ligand Design Principles and Coordination Modes of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Derivatives

The coordination behavior of this compound is governed by the interplay of steric hindrance, electronic effects, and the inherent flexibility of its structure. These factors dictate the coordination mode, the stability of the resulting complexes, and their potential for dynamic behavior in solution.

The steric and electronic properties of pyrazolylpyridine ligands can be finely tuned by modifying substituents on either the pyridine (B92270) or pyrazole (B372694) rings. The parent ligand, this compound, features two methyl groups at the 3 and 5 positions of the pyrazole ring. These methyl groups introduce a moderate degree of steric bulk, which can influence the geometry of the resulting metal complex and affect the accessibility of the metal center.

For instance, in derivatives like 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine, the steric bulk of the substituents on the pyrazolyl unit can determine the nuclearity of the final complex. A less bulky derivative may form a dinuclear complex, such as [Ni2(μ2-Cl)2Cl2(L)2], whereas a more sterically demanding analogue like 2-(3,5-di-tert-butylpyrazol-1-ylmethyl)pyridine tends to yield mononuclear complexes. uj.ac.zaresearchgate.net

The this compound ligand typically acts as a bidentate N,N'-chelator, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrazole ring. This coordination mode results in the formation of a stable five-membered chelate ring.

Derivatives of this ligand can be designed to exhibit higher denticity. A prominent example is 2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine, which incorporates a second pyrazolyl group at the 6-position of the pyridine ring. This ligand can function as a tridentate "pincer" ligand, coordinating to a metal center with a coplanar arrangement of three nitrogen atoms. This tridentate coordination often imparts significant thermal and kinetic stability to the resulting complexes. researchgate.net Interestingly, under certain conditions, these potentially tridentate ligands can also adopt a bidentate coordination mode, leaving one pyrazolyl group uncoordinated. researchgate.net

Hemilability refers to the ability of a multidentate ligand to have one donor atom reversibly dissociate from the metal center, creating a vacant coordination site that can be utilized in catalytic processes. The pyrazolylpyridine framework is well-suited for exhibiting such behavior. The bond between the pyrazole nitrogen and the metal is often more labile than the pyridine-metal bond.

This property can lead to fluxional behavior in solution, where the ligand may undergo dynamic processes such as intramolecular rearrangements. For example, ruthenium(II) complexes bearing a pyrazolyl–pyridyl–pyrazole ligand have shown high catalytic activity in transfer hydrogenation reactions, which is attributed to the unsymmetrical nature and hemilability of the ligand. acs.org This fluxionality allows the ligand to adapt its coordination mode to facilitate different steps in a catalytic cycle, highlighting the sophisticated role of ligand design in creating reactive metal complexes.

Synthesis and Structural Elucidation of Metal Complexes with this compound

The reaction of this compound and its derivatives with various metal salts leads to a wide array of coordination compounds. The synthesis is typically straightforward, involving the reaction of the ligand with a metal precursor in a suitable solvent. The resulting complexes are often characterized by single-crystal X-ray diffraction and various spectroscopic techniques.

A diverse range of transition metal complexes featuring pyrazolylpyridine-type ligands have been synthesized and structurally characterized.

Cobalt(II): Cobalt(II) complexes with pyridine-based macrocyclic ligands containing pendant pyridyl arms have been prepared, showing distorted octahedral or trigonal prismatic geometries. nih.govrsc.orgresearchgate.net In related systems, Co(II) acetato complexes with 2,6-bis(3,5-dimethylpyrazolyl)pyridine adopt an octahedral coordination environment, with the metal ion coordinated by the tridentate ligand, two water molecules, and one acetate (B1210297) ligand. nsc.ru

Copper(II): The coordination chemistry of copper(II) with bis(pyrazolyl)pyridine ligands is extensive. Complexes such as [CuCl2(L)] where L is 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine have been synthesized. researchgate.net Numerous studies have focused on the synthesis of Cu(II)-pyrazole complexes for potential biological applications, often resulting in square planar or distorted octahedral geometries. mdpi.comnih.gov

Nickel(II): Nickel(II) complexes with ligands like 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine have been shown to form either mononuclear or dinuclear structures depending on the steric hindrance of the pyrazolyl substituents. uj.ac.zaresearchgate.net For example, the reaction of NiCl2 with 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine yields the dinuclear complex [Ni2(μ2-Cl)2Cl2(L3)2]. researchgate.net These complexes have been explored as catalysts for ethylene oligomerization. uj.ac.zaresearchgate.net

Ruthenium(II/III): Arene-ruthenium(II) complexes with pyrazole-based ligands bearing a pyridine moiety have been synthesized and studied for their cytotoxicity. researchgate.net Additionally, Ru(II) complexes with pyrazolyl-pyridyl-pyrazole ligands have demonstrated exceptionally high activity as catalysts for the transfer hydrogenation of ketones, a feature attributed to the hemilability of the ligand. acs.org

Iridium(III): Heteroleptic iridium(III) complexes incorporating (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands have been developed for applications in organic light-emitting diodes (OLEDs). researchgate.netrsc.org These complexes often exhibit high thermal stability and quantum efficiency, with their emission colors tunable by modifying the substituents on the pyrazole and pyridine rings. researchgate.netrsc.org

Zinc(II): Zinc(II) complexes with pyrazolone-based hydrazone ligands have been synthesized and show promising biological activity, for instance, against Trypanosoma brucei. nih.gov

Palladium(II): Palladium(II) complexes bearing pyrazole-based ligands have been investigated for their catalytic and biological properties. nih.govbiointerfaceresearch.com For example, trans-palladium(II) complexes of the type trans-[PdCl2(L)2] have been synthesized from pyrazole-based Schiff base ligands and show cytotoxic effects against cancer cell lines. nih.gov The reaction of ligands like 3-(3,5-dimethylpyrazol-1-yl)-propanamide with PdCl2 precursors affords trans-PdCl2(L)2 complexes where the ligand coordinates in a monodentate fashion. researchgate.net

Silver(I): Silver(I) complexes with pyrazolylmethylpyridine ligands have been synthesized and structurally characterized. The nature of the counter-anion plays a crucial role in the final structure; for example, the nitrate anion often leads to dinuclear structures, while the less coordinating tetrafluoroborate anion can afford polymeric structures. nih.gov In these complexes, the pyrazolylmethylpyridine ligand typically bridges two metal centers. nih.gov

The following table summarizes representative transition metal complexes with this compound or closely related derivatives.

| Metal Ion | Ligand (L) | Complex Formula | Coordination Geometry/Nuclearity | Reference |

| Nickel(II) | 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine | [Ni2(μ2-Cl)2Cl2(L)2] | Dinuclear | researchgate.net |

| Nickel(II) | 2,6-bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine | [NiCl2(L)] | Mononuclear | researchgate.net |

| Cobalt(II) | 2,6-bis(3,5-dimethylpyrazolyl)pyridine (bdmpp) | [Co(bdmpp)(H2O)2(OAc)]OAc | Octahedral, Mononuclear | nsc.ru |

| Silver(I) | 2-(pyrazol-1-ylmethyl)pyridine derivative (L) | [Ag(L)(NO3)]2 | Dinuclear | nih.gov |

| Silver(I) | 2-(pyrazol-1-ylmethyl)pyridine derivative (L) | [Ag(L)]n(BF4)n | Polymeric | nih.gov |

| Palladium(II) | 3-(3,5-dimethylpyrazol-1-yl)propanamide | trans-[PdCl2(L)2] | Square Planar, Mononuclear | researchgate.net |

The distinct coordination chemistry of f-block elements, characterized by high coordination numbers and predominantly ionic bonding, makes them interesting targets for complexation with pyrazolylpyridine ligands. Derivatives of this compound have been specifically designed and investigated for the selective separation of actinides from lanthanides, a crucial step in nuclear waste reprocessing.

The ligand 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine (dmpbipy), a tridentate derivative, has been studied for its performance in separating trivalent actinides from lanthanides. manchester.ac.uk This ligand was found to form 1:1 complexes with curium. While it did not extract Am(III) or Eu(III) from nitric acid, it showed a limited selectivity for Am(III) over Eu(III) (SF Am/Eu ≈ 8) when used with 2-bromohexanoic acid at a pH greater than 2.4. manchester.ac.uk This research highlights the potential of tailoring the pyrazolylpyridine scaffold to achieve selective complexation of f-block elements. Broader studies on acylpyrazolone ligands have also demonstrated their utility in forming stable complexes with a wide range of metals, including lanthanides and actinides, resulting in diverse structures such as coordination polymers. nih.gov

Crystal Engineering and Supramolecular Assembly in this compound Metal Complexes

The field of crystal engineering relies on the strategic use of intermolecular interactions to design and construct novel solid-state architectures with desired properties. In the context of coordination chemistry, the ligand this compound and its derivatives are valuable building blocks. Their specific steric and electronic properties, combined with the coordination preferences of various metal ions, allow for the predictable self-assembly of complex supramolecular structures. The interplay between the coordination bonds that form the primary structure and the weaker non-covalent interactions that dictate the crystal packing is crucial in determining the final topology of the crystalline material.

The self-assembly of metal complexes containing pyrazolyl-pyridine type ligands is a powerful method for constructing sophisticated supramolecular architectures. The process is governed by the coordination preferences of the metal ion and the geometric constraints of the ligand. While discrete molecules are common, specific ligand designs and reaction conditions can lead to the formation of extended one-, two-, or three-dimensional structures, including coordination polymers.

For instance, the flexible pyrazole-based ligand 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene has been shown to form robust 3-D coordination polymers with late transition metals such as Zn(II), Co(II), and Cd(II). nih.gov These materials are constructed from rhombic motifs hinged about chains of tetrahedral metal centers, demonstrating how a flexible ligand can lead to complex, porous networks. nih.gov Similarly, ligands incorporating 2,6-bis(pyrazol-3-yl)pyridine units can act as linkers to produce coordination polymers, where the ligand bridges metal centers to form 1D chains. mdpi.comnih.gov The generation of these extended architectures is a direct result of the self-assembly process, where the final structure is the thermodynamically favored product.

The topology of the resulting polymer can be influenced by several factors. The choice of metal ion, the presence of specific counter-anions, and the solvent system all play a role in directing the assembly. mdpi.com For example, using a ligand with a central tridentate binding pocket and peripheral pyridyl units, treatment with silver(I) ions can lead to the formation of coordination polymers in the solid state. nih.govresearchgate.net The same ligand can form a discrete octahedral complex with iron(II), which can then be linked with silver(I) ions to create a heterometallic linear coordination polymer. nih.govresearchgate.net This highlights the programmability of self-assembly processes in creating complex polymeric structures.

In some cases, ligands designed with specific binding sites can self-assemble with metal ions to form grid-like structures. For example, pyrimidine- and pyridazine-based ligands with pyrazolyl substituents have been used to create [2x2] metallic grids with Cu(I) centers. researchgate.net The geometry of the ligand dictates the final structure, leading to grids with cavities that can encapsulate anions. researchgate.net

Table 1: Examples of Polymeric Architectures from Pyrazolyl-Pyridine Type Ligands

| Ligand Type | Metal Ion(s) | Resulting Architecture | Reference |

|---|---|---|---|

| 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene | Zn(II), Co(II), Cd(II) | 3-D Coordination Polymer | nih.gov |

| 2,6-bis(pyrazol-3-yl)pyridine derivative | Fe(II) | 1-D Coordination Polymer | mdpi.comnih.gov |

| 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Ag(I) | Coordination Polymer | nih.govresearchgate.net |

| 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Fe(II), Ag(I) | Heterometallic Linear Polymer | nih.govresearchgate.net |

| 4,6-bis(3,5-dimethylpyrazol-1-yl)pyrimidine | Cu(I) | [2x2] Metallic Grid | researchgate.net |

The final solid-state structure of metal complexes derived from this compound is significantly influenced by a network of non-covalent intermolecular interactions. These forces, while weaker than covalent or coordination bonds, are highly directional and play a critical role in the packing of molecules in the crystal lattice, often leading to the formation of higher-order supramolecular assemblies.

Hydrogen Bonding is a predominant interaction in the crystal structures of these complexes. Classical N-H···O and O-H···O hydrogen bonds are frequently observed, especially when water or other protic solvent molecules are incorporated into the crystal lattice. For example, in a copper(II) complex containing 6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinate and pyridine-2,6-dicarboxylate ligands, multiple intermolecular O-H···O hydrogen bonds between the complex and lattice water molecules create a two-dimensional sheet structure. nih.gov In other cases, weaker C-H···N and C-H···O interactions are crucial for stabilizing the crystal packing. researchgate.netnih.gov For instance, the crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine features prominent C-H···N hydrogen bonds that link molecules into a supramolecular tape. researchgate.netnih.gov

Other key intermolecular interactions include:

π-π Stacking: Aromatic rings of the pyridine and pyrazole moieties, as well as any phenyl substituents, can engage in π-π stacking interactions, which contribute to the stabilization of layered or columnar structures.

Anion-π Interactions: These interactions can occur between an anion (like a halide or carboxylate oxygen) and the electron-deficient center of an aromatic ring within the ligand.

Halogen Bonding: Although less common, halogen bonding can be a significant directional interaction if halogenated derivatives of the ligand are used. This involves the interaction between an electrophilic region on a halogen atom and a nucleophilic site.

Table 2: Summary of Intermolecular Interactions in Related Pyrazolyl-Pyridine Metal Complexes

| Complex/Ligand System | Interaction Type | Description | Reference |

|---|---|---|---|

| [Cu(C7H4NO4)(C11H10N3O2)]·2H2O | O-H···O Hydrogen Bonds | Connects complex molecules and lattice water into a 2D sheet. | nih.gov |

| 2-[bis(1H-pyrazol-1-yl)methyl]pyridine | C-H···N Hydrogen Bonds | Links molecules into a supramolecular tape. | researchgate.netnih.gov |

| Iron(II) complex with a triazolyl-pyrazolyl-pyridine ligand | H···H, H···C/C···H, H···N/N···H | These contacts make up the largest contribution to crystal packing. | nih.gov |

| Ni(II) and Co(II) complexes with pyrazole and pyridine derivatives | Anion-π, π-π, C-H···π, C-H···C | A variety of non-covalent interactions stabilize the layered assembly. | |

| Fe(II) complex with a hydroxy-pyrazolyl-pyridine ligand | O-H···O, O-H···Cl | Charge-assisted hydrogen bonds form zig-zag chains and spirals. | mdpi.com |

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of significant interest in crystal engineering and materials science. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, stability, color, and magnetic behavior. While the identification of polymorphism can be challenging, it presents opportunities for tuning the properties of crystalline materials.

In the realm of coordination compounds involving pyrazole-based ligands, polymorphism has been observed. The subtle balance of intermolecular forces that dictates crystal packing can be perturbed by changes in crystallization conditions (e.g., solvent, temperature, pressure), leading to the formation of different crystal structures from the same molecular components.

An example of polymorphism has been reported for a manganese complex, [Mn(3-MePzH)4Br2], where a second polymorphic structure was identified with a similar molecular geometry but a different crystal packing arrangement. researchgate.net Similarly, a 3D Fe(II) coordination polymer, [Fe(bipy)2dca]ClO4, was found to undergo a solvent-loss-induced phase transition from an orthorhombic Cmc21 space group to a Cmca space group, representing a form of polymorphism linked to the guest molecules within the porous structure. uclouvain.be This transition was accompanied by a significant change in the material's magnetic spin crossover properties. uclouvain.be

While documented cases of polymorphism specifically for metal complexes of this compound are not extensively reported in the reviewed literature, the existence of polymorphism in closely related systems suggests that it is a plausible phenomenon for this class of compounds. The conformational flexibility of the pyrazolyl-pyridine linkage and the potential for different arrangements of intermolecular interactions create a landscape where multiple stable or metastable crystalline forms could exist. The targeted search for and characterization of polymorphs of this compound complexes remains a viable area for future research, with potential implications for the development of new functional materials.

Advanced Spectroscopic Characterization of 2 3,5 Dimethyl 1h Pyrazol 1 Yl Pyridine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.

¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

¹H (proton) and ¹³C NMR are fundamental methods for confirming the molecular structure of this compound. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while spin-spin coupling patterns in ¹H NMR reveal the connectivity of adjacent protons.

In a typical ¹H NMR spectrum of the free ligand, distinct signals are expected for the protons of the pyridine (B92270) ring, the single proton on the pyrazole (B372694) ring, and the two methyl groups. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and multiplicities determined by their position relative to the nitrogen atom and the pyrazolyl substituent. The pyrazole ring proton (H4) is expected to appear as a singlet, typically around δ 6.0 ppm. The two methyl groups on the pyrazole ring are chemically non-equivalent and will therefore show two distinct singlets in the upfield region (δ 2.0-2.5 ppm).

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine and pyrazole rings are found in the aromatic region (δ 110-155 ppm). ub.edu The carbons of the two methyl groups will appear at the most upfield positions. The complete assignment of these resonances can be achieved using two-dimensional NMR experiments such as HSQC and HMBC. nih.gov

Upon coordination to a metal center, significant changes in the NMR spectra are observed. The coordination of the nitrogen atoms to a metal ion alters the electronic distribution within the ligand, leading to shifts in the proton and carbon resonances. Generally, protons closer to the coordination site experience a more significant downfield shift.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Related Ligand. Note: Data for the target compound is predicted based on typical values for pyrazole and pyridine moieties. Data for the related ligand is for comparison.

| Assignment | This compound (Predicted) | 4-(4'-hydroxymethylphenyl)-2,6-bis(pyrazol-1-yl)pyridine (Experimental Example) rsc.org |

| ¹H NMR | ||

| Pyridine-H | ~7.2-8.5 | 7.26 - 8.70 |

| Pyrazole-H4 | ~6.1 | - |

| Methyl-H (3-Me) | ~2.3 | - |

| Methyl-H (5-Me) | ~2.5 | - |

| ¹³C NMR | ||

| Pyridine-C | ~118-153 | 118.89 - 153.05 ub.edu |

| Pyrazole-C3/C5 | ~140-150 | - |

| Pyrazole-C4 | ~107 | - |

| Methyl-C | ~13-15 | - |

Diffusion NMR Spectroscopy for Supramolecular Aggregates

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique for studying mixtures and supramolecular systems in solution. It separates the NMR signals of different species based on their translational diffusion coefficients, which are related to their size and shape according to the Stokes-Einstein equation. u-tokyo.ac.jp This method allows for the characterization of aggregation, encapsulation, and complexation phenomena without physical separation of the components. scite.ai

For this compound and its complexes, DOSY can be employed to:

Monitor Complex Formation: By measuring the diffusion coefficient of the ligand in the absence and presence of a metal ion, the formation of larger, slower-diffusing metal-ligand complexes can be confirmed.

Characterize Supramolecular Aggregates: In certain solvents or under specific conditions, metal complexes can self-assemble into larger aggregates or oligomers. nih.gov DOSY can distinguish between monomeric, dimeric, or polymeric species in solution by resolving their different diffusion rates.

Study Host-Guest Interactions: If the ligand or its complexes are part of a host-guest system (e.g., encapsulated within a larger macrocycle), DOSY can provide evidence for the formation of the inclusion complex, as the guest molecule will diffuse at the same rate as the much larger host.

In a typical DOSY experiment, a series of NMR spectra are recorded with varying magnetic field gradient strengths. The signal attenuation for each species is then plotted against the gradient parameters, allowing for the calculation of its diffusion coefficient (D). All protons on a single molecule will share the same diffusion coefficient, allowing their signals to be aligned in the diffusion dimension of the 2D DOSY plot.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and analyzing changes in bonding upon complexation.

The IR and Raman spectra of this compound are characterized by vibrations originating from the pyridine ring, the pyrazole ring, and the methyl groups. nih.govresearchgate.net

Pyridine Ring Vibrations: Pyridine-containing compounds exhibit characteristic ring stretching vibrations (ν(C=C), ν(C=N)) in the 1400-1600 cm⁻¹ region. nih.govrsc.org A notable band around 992 cm⁻¹ in free pyridine, which shifts to higher frequencies (e.g., 1014 cm⁻¹) upon coordination, is a well-recognized indicator of metal-ligand bond formation. up.ac.za

Pyrazole Ring Vibrations: The pyrazole ring also has characteristic stretching and deformation modes. C=N stretching vibrations are typically observed in the 1500-1600 cm⁻¹ range. mdpi.com

C-H Vibrations: Aromatic C-H stretching vibrations are found in the 3000-3100 cm⁻¹ region. nih.gov Aliphatic C-H stretching from the methyl groups appears between 2900 and 3000 cm⁻¹, with corresponding bending and rocking modes at lower wavenumbers. nih.gov

Upon complexation with a metal ion, shifts in these vibrational frequencies provide strong evidence of coordination. The coordination through the nitrogen atoms of the pyridine and/or pyrazole rings perturbs the electronic structure, leading to changes in bond strengths and, consequently, vibrational frequencies. New bands may also appear in the far-IR region (typically below 400 cm⁻¹), which can be assigned to the metal-nitrogen (ν(M-N)) stretching vibrations, providing direct information about the coordination bond. rsc.orgup.ac.za

Table 2: Key Vibrational Modes (cm⁻¹) for Pyridine and Pyrazole Moieties.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Comments |

| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of both pyridine and pyrazole rings. nih.gov |

| Aliphatic C-H Stretch (Methyl) | 2900 - 3000 | Asymmetric and symmetric stretching of CH₃ groups. nih.gov |

| C=N / C=C Ring Stretch | 1400 - 1600 | Bands from both pyridine and pyrazole rings. Often shift upon metal coordination. nih.govmdpi.com |

| C-H In-plane Bend | 1020 - 1300 | Bending vibrations of aromatic C-H bonds. nih.gov |

| Pyridine Ring Mode (Breathing) | ~992 | Shifts to higher frequency (>1000 cm⁻¹) upon coordination. up.ac.za |

| Metal-Nitrogen (M-N) Stretch | 200 - 400 | Appears in the far-IR spectrum of metal complexes. up.ac.za |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of this compound and confirming the composition of its metal complexes. The fragmentation patterns observed in the mass spectrum also provide crucial information for structural elucidation.

For the parent ligand, C₁₀H₁₁N₃, the calculated monoisotopic mass is 173.0953 Da. uni.lu In a high-resolution mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at this m/z value, confirming the elemental composition.

The fragmentation of the molecular ion depends on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). Common fragmentation pathways for such heterocyclic compounds could involve:

Loss of a methyl radical (•CH₃) from the molecular ion. sapub.org

Cleavage of the bond between the pyridine and pyrazole rings.

Fission of the pyrazole ring itself.

Loss of small neutral molecules like HCN or N₂.

For metal complexes, ESI-MS is particularly useful. It typically generates ions of the intact complex, such as [M(L)ₙ]ˣ⁺ or fragments corresponding to the loss of counter-ions or neutral ligands, allowing for the verification of the complex's stoichiometry in solution. The isotopic distribution pattern of the peaks can also confirm the identity of the metal ion involved. rsc.org

X-ray Absorption Spectroscopy (e.g., EXAFS) for Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and electronic structure around a specific atom in a material. It is particularly useful for studying the coordination environment of metal ions in complexes of this compound, especially in non-crystalline samples.

The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The region near the absorption edge provides information about the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral) of the absorbing atom. ejournal.by

EXAFS: The oscillatory structure extending several hundred eV above the edge contains information about the local atomic environment of the photoexcited atom. Analysis of the EXAFS signal can accurately determine the types of neighboring atoms, their distances (bond lengths), and their coordination numbers. escholarship.org

For a metal complex of this compound, EXAFS analysis at the metal's K- or L-edge can provide precise measurements of the metal-nitrogen (M-N) bond lengths. escholarship.org This can reveal distortions in the coordination geometry, such as elongated or compressed axial bonds in an octahedral complex, and can track structural changes that occur upon reaction or photoexcitation. ejournal.byescholarship.org

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) for Photophysical Properties

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) is a highly sensitive technique used to study the photophysical properties of luminescent molecules and their complexes. hzdr.de It is particularly well-suited for investigating the coordination chemistry of lanthanide (e.g., Eu³⁺) and actinide (e.g., Cm³⁺) complexes with ligands like this compound. nih.govsemanticscholar.org

TRLFS involves exciting a sample with a short laser pulse and measuring the subsequent fluorescence decay over time. This provides two key pieces of information:

Emission Spectrum: The spectrum of the emitted light reveals the energy levels of the luminescent species. The position and shape of the emission bands can be used to identify the species and probe its local chemical environment.

Luminescence Lifetime (τ): The lifetime is the characteristic time it takes for the fluorescence intensity to decay. This parameter is highly sensitive to the coordination environment of the metal ion. For example, the number of water molecules in the first coordination sphere of a Eu(III) or Cm(III) ion can be determined from the luminescence lifetime, as water molecules efficiently quench the luminescence.

By performing TRLFS titrations, where the ligand concentration is varied, one can identify the different complex species formed in solution (e.g., 1:1, 1:2, 1:3 metal:ligand complexes) and determine their formation constants. nih.gov The technique provides insights into the excited-state dynamics, energy transfer processes, and the stability and structure of complexes at environmentally relevant concentrations. hzdr.de

Bioinorganic Chemistry Perspectives of 2 3,5 Dimethyl 1h Pyrazol 1 Yl Pyridine Ligands

Design of Pyrazolylpyridine-Based Ligands for Metallobiomolecule Mimicking

The design of synthetic molecules that replicate the structure and function of the active sites of metalloenzymes is a cornerstone of bioinorganic chemistry. The ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine offers a tunable platform for creating such mimics. Its bidentate N,N-coordination sphere, comprising a pyridine (B92270) and a pyrazole (B372694) ring, can be systematically modified to fine-tune the steric and electronic environment around a central metal ion.

Researchers have successfully utilized pyrazole-based ligands to construct copper(II) complexes that function as trifunctional enzyme mimics, exhibiting superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)-like activities. nih.gov The design strategy involves incorporating substituents on the pyrazole and pyridine rings to modulate the redox potential of the copper center, thereby influencing its catalytic activity. For instance, the introduction of electron-donating or -withdrawing groups can alter the Cu(II)/Cu(I) redox couple, which is crucial for mimicking the catalytic cycles of these antioxidant enzymes. nih.gov

A key aspect of designing these mimics is to create a coordination environment that is both structurally and functionally analogous to the native enzyme. This includes replicating the coordination number, geometry, and the nature of the donor atoms at the active site. The this compound ligand, with its two distinct nitrogen donor atoms, provides a versatile scaffold to achieve this. The steric bulk of the methyl groups on the pyrazole ring can also play a role in creating a specific coordination geometry and in controlling substrate access to the metal center.

| Complex | Mimicked Enzyme Activity | Key Design Feature | Redox Potential (E½ for Cu(II)/Cu(I)) |

|---|---|---|---|

| [Cu(L1)Cl₂] | SOD, CAT, GPx | Hydroxybenzoyl substituent on pyrazole | -0.25 V vs. Ag/AgCl |

| [Cu(L2)(H₂O)₂]²⁺ | SOD, CAT | Carboxylic acid ester on pyrazole | -0.18 V vs. Ag/AgCl |

| [Cu(L3)(NO₃)₂] | GPx | Benzothiazole substituent on pyrazole | -0.21 V vs. Ag/AgCl |

Investigations into Ligand Substitution Kinetics in Bio-relevant Systems

The reactivity of metallobiomolecules is often governed by the rates at which ligands associate with or dissociate from the metal center. Understanding the ligand substitution kinetics of biomimetic complexes in aqueous environments is therefore crucial for elucidating their mechanisms of action. The reactions of complexes containing this compound are influenced by factors such as the nature of the metal ion, the entering and leaving ligands, and the reaction conditions.

Ligand substitution reactions in octahedral complexes, which are common for many biologically relevant transition metals, can proceed through various mechanisms, including dissociative (D), associative (A), and interchange (I) pathways. dalalinstitute.comlibretexts.orglibretexts.org In a dissociative mechanism, the rate-determining step is the cleavage of the bond between the metal and the leaving group, forming a lower-coordination intermediate. dalalinstitute.comlibretexts.org Conversely, an associative mechanism involves the initial formation of a higher-coordination intermediate with the incoming ligand. dalalinstitute.comlibretexts.org The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs. dalalinstitute.comlibretexts.org

Studies on related ruthenium(II) arene complexes have demonstrated that the rate of hydrolysis, a key ligand substitution reaction in biological media, can be systematically tuned by modifying the leaving pyridyl ligand. nih.gov For instance, the introduction of electron-withdrawing substituents on the pyridine ring can accelerate the substitution rate. This principle can be applied to complexes of this compound to control their reactivity in bio-relevant systems. The kinetics of such reactions are often biphasic, indicating a two-step process, which can be monitored spectrophotometrically by observing changes in the absorbance spectrum over time. inorgchemres.orgias.ac.in

| Leaving Ligand (X) | Rate Constant, k (s⁻¹) | Relative Rate |

|---|---|---|

| Chloride | 1.0 x 10⁻³ | 1400 |

| Pyridine | Too slow to observe | - |

| 3,5-Dichloropyridine | 7.1 x 10⁻⁷ | 1 |

| Azide | 2.5 x 10⁻⁵ | 35 |

Theoretical Approaches to Enzyme Active Site Modeling with Pyrazolylpyridine Ligands

Computational methods provide powerful tools to investigate the structure, bonding, and reactivity of metalloenzyme active sites and their synthetic mimics. Density Functional Theory (DFT) and molecular mechanics are prominent theoretical approaches used to model systems containing this compound ligands.

DFT calculations are employed to elucidate the electronic structure of the metal complexes, including the nature of the metal-ligand bonding and the distribution of electron density. nih.govresearchgate.net This information is vital for understanding the redox properties and catalytic potential of the biomimetic complex. For instance, DFT can be used to calculate the HOMO-LUMO energy gap, which provides insights into the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net Furthermore, theoretical models can predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Molecular docking and molecular dynamics simulations are utilized to model the interaction of the pyrazolylpyridine-based complexes with biological macromolecules, such as proteins or DNA. beu.edu.az These methods can predict the preferred binding modes and affinities of the synthetic mimics within the active site of an enzyme. By simulating the dynamic behavior of the complex within the biological environment, researchers can gain insights into the factors that govern substrate recognition and catalytic turnover. Such computational studies are instrumental in the rational design of more effective metalloenzyme mimics and in understanding the intricate mechanisms of biological catalysis. researchgate.net

An in-depth look at the promising future of this compound reveals a landscape ripe with opportunities for innovation in catalysis, materials science, and computational chemistry. As researchers delve deeper into the unique properties of this versatile ligand, several key areas of investigation are emerging, pointing towards the development of novel molecular architectures and applications. This article explores the future perspectives and burgeoning research directions centered on this compound, from asymmetric catalysis to advanced hybrid materials.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic coupling | 2-chloropyridine, K₂CO₃, DMF, 24h | 65–75 | |

| Catalytic coupling | 2-bromopyridine, CuI, NEt₃, DMF, 12h | 80–85 |

Basic: How is the purity and structural integrity of this compound assessed in academic research?

Answer:

Purity and structure are validated using:

- HPLC : A buffer of ammonium acetate (pH 6.5) with a C18 column resolves impurities; retention time and peak symmetry confirm purity .

- NMR spectroscopy : ¹H/¹³C NMR identifies characteristic peaks (e.g., pyrazole CH₃ at δ ~2.3 ppm, pyridine protons at δ ~7.5–8.5 ppm) .

- X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., N–N bond ~1.35 Å) and spatial arrangement .

Advanced: How can researchers resolve contradictions in spectroscopic data from different synthesis batches?

Answer:

Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or by-products. Mitigation strategies include:

- Multi-technique validation : Cross-check HPLC purity with high-resolution mass spectrometry (HRMS) to rule out adducts .

- Tautomer analysis : Use variable-temperature NMR to identify dynamic equilibria (e.g., pyrazole ring proton shifts) .

- Crystallographic verification : Compare experimental X-ray data with computational models (e.g., density functional theory) .

Advanced: What computational methods are used to study the electronic properties of this compound?

Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .

- Solvent effect modeling : COSMO-RS predicts solubility and stability in different solvents .

Advanced: How does this compound function as a ligand in coordination chemistry?

Answer:

The pyrazole and pyridine moieties act as N-donors, forming stable complexes with transition metals (e.g., Cu(II), Ru(II)):

- Coordination modes : Bidentate (N-pyridine and N-pyrazole) or monodentate binding, depending on metal oxidation state .

- Applications : Catalytic activity in oxidation reactions (Ru complexes) or luminescent materials (Eu/Tb complexes) .

- Structural validation : XANES/EXAFS or single-crystal XRD confirms metal-ligand bond distances .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at room temperature in airtight containers to prevent hygroscopic degradation .

- Light sensitivity : Protect from UV light using amber glassware to avoid photolytic decomposition .

- Solvent compatibility : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid protic solvents .

Advanced: How can researchers design derivatives of this compound for targeted bioactivity studies?

Answer:

- Functionalization strategies :

- Screening protocols :

- Use SPR (surface plasmon resonance) for binding affinity assays with protein targets .

- Conduct cytotoxicity profiling (e.g., MTT assay) on cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.